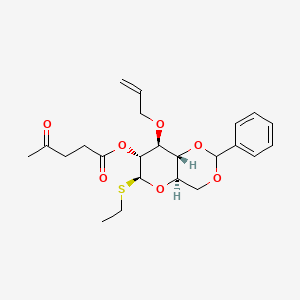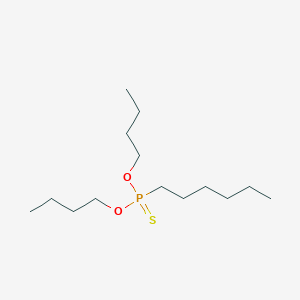
O,O-Dibutyl hexylphosphonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O-Dibutyl hexylphosphonothioate is an organophosphorus compound characterized by the presence of a phosphonothioate group. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O,O-Dibutyl hexylphosphonothioate typically involves the reaction of hexylphosphonic dichloride with dibutyl alcohol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions are crucial to achieving high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: O,O-Dibutyl hexylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioate oxides.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the butyl or hexyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphonothioate oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonothioates.
Wissenschaftliche Forschungsanwendungen
O,O-Dibutyl hexylphosphonothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of O,O-Dibutyl hexylphosphonothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- O,O-Dibutyl phosphorodithioate
- O,O-Dibutyl phosphorothioate
- O,O-Dibutyl phosphonate
Comparison: O,O-Dibutyl hexylphosphonothioate is unique due to the presence of the hexyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
100888-63-9 |
|---|---|
Molekularformel |
C14H31O2PS |
Molekulargewicht |
294.44 g/mol |
IUPAC-Name |
dibutoxy-hexyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H31O2PS/c1-4-7-10-11-14-17(18,15-12-8-5-2)16-13-9-6-3/h4-14H2,1-3H3 |
InChI-Schlüssel |
ANKMMFJDADXAQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCP(=S)(OCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



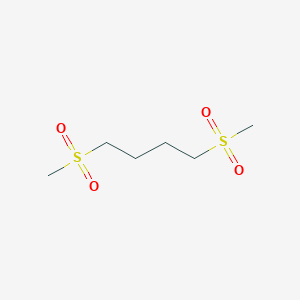
![2-[2-(Pyridin-3-yl)ethenyl]quinazoline](/img/structure/B14077036.png)

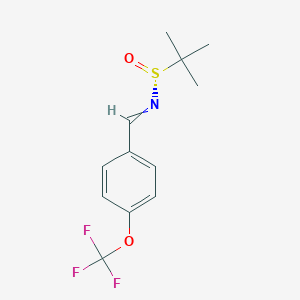
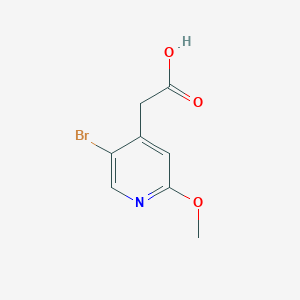
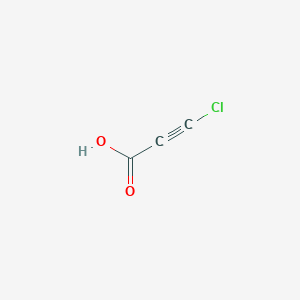
![Methyl 4-[(4-bromophenyl)methyl]benzoate](/img/structure/B14077073.png)

![4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077082.png)
![3'-(Dibenzo[b,d]thiophen-4-yl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077084.png)
